REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([CH3:13])=[CH:4][C:5]([Br:12])=[C:6]([CH:11]=1)[C:7]([NH:9][CH3:10])=[O:8].CCN(C(C)C)C(C)C.[Cl:23][CH2:24][C:25](Cl)=[O:26].O>CC(C)=O>[Br:12][C:5]1[CH:4]=[C:3]([CH3:13])[C:2]([NH:1][C:25](=[O:26])[CH2:24][Cl:23])=[CH:11][C:6]=1[C:7]([NH:9][CH3:10])=[O:8]
|
Name
|
|
Quantity
|
94 mg
|
Type
|
reactant
|
Smiles
|
NC=1C(=CC(=C(C(=O)NC)C1)Br)C
|
Name
|
|
Quantity
|
68 μL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
31 μL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
4 μL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 60 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the acetone removed in vacuo
|
Type
|
STIRRING
|
Details
|
The solids were stirred rapidly for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)NC)C=C(C(=C1)C)NC(CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 104 mg | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 85.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |